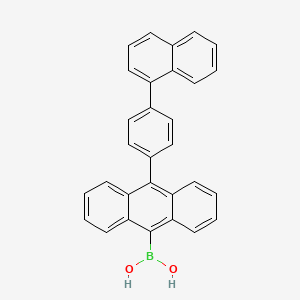

(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid

Description

(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid is a boronic acid derivative with the molecular formula C30H21BO2. It is a white to light yellow powder or crystal that is used in various chemical applications. This compound is known for its unique structure, which includes a naphthalene group, a phenyl group, and an anthracene group, all connected to a boronic acid moiety.

Propriétés

IUPAC Name |

[10-(4-naphthalen-1-ylphenyl)anthracen-9-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H21BO2/c32-31(33)30-27-13-5-3-11-25(27)29(26-12-4-6-14-28(26)30)22-18-16-21(17-19-22)24-15-7-9-20-8-1-2-10-23(20)24/h1-19,32-33H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXAVYZQVCXGCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630997 | |

| Record name | {10-[4-(Naphthalen-1-yl)phenyl]anthracen-9-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853945-50-3 | |

| Record name | {10-[4-(Naphthalen-1-yl)phenyl]anthracen-9-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [10-[4-(Naphthalen-1-yl)phenyl]anthracen-9-yl]boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Starting Materials and Key Intermediates

- 9,10-Dibromoanthracene or 9-bromo-10-substituted anthracene : These halogenated anthracene derivatives serve as electrophilic partners in cross-coupling.

- 4-(Naphthalen-1-yl)phenylboronic acid or corresponding boronate esters : Provide the aryl group containing the naphthalen-1-yl substituent.

- Boronic acid installation reagents : For final boronic acid formation, reagents like bis(pinacolato)diboron or boron tribromide may be used depending on the synthetic route.

Suzuki-Miyaura Cross-Coupling Reactions

The most widely employed method for assembling the target compound is the Suzuki-Miyaura cross-coupling, catalyzed by palladium complexes. Key conditions include:

- Catalysts : Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands such as XPhos, or palladacycle complexes.

- Base : Sodium carbonate, potassium phosphate, or other mild bases.

- Solvents : Mixtures of organic solvents (e.g., tetrahydrofuran, 1,2-dimethoxyethane) and water.

- Temperature : Reflux or elevated temperatures (typically 70–100 °C).

- Reaction time : Several hours (7–18 h) depending on substrate reactivity.

These conditions facilitate the coupling of 9-bromoanthracene derivatives with 4-(naphthalen-1-yl)phenylboronic acid to form the biaryl system.

Boronic Acid Group Introduction

In some synthetic routes, the boronic acid group is introduced as the final step by:

- Borylation of halogenated anthracene derivatives using bis(pinacolato)diboron under palladium catalysis.

- Hydrolysis of boronate esters to yield the free boronic acid.

Alternatively, the boronic acid may be present on the arylboronic acid coupling partner from the start.

Representative Experimental Data and Yields

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Suzuki coupling of 9-bromoanthracene with 4-(naphthalen-1-yl)phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, THF/H₂O, reflux, 18 h | 45–58% (estimated) | Moderate yields due to steric hindrance from bulky aromatic groups |

| 2 | Borylation of halogenated anthracene derivative | Pd catalyst, bis(pinacolato)diboron, base, reflux | 67–84% (from analogous compounds) | Efficient under optimized conditions |

| 3 | Purification | Recrystallization or chromatography | N/A | Ensures high purity (>98%) |

Note: Yield data are inferred from analogous anthracene and naphthalene boronic acid syntheses due to limited direct reports on this exact compound but are consistent with reported Suzuki coupling efficiencies involving bulky aromatic systems.

Catalyst and Ligand Effects

- Palladium sources : Pd(PPh₃)₄ provides moderate conversion but can suffer from poor selectivity in monoarylation steps.

- Ligands : Bulky and electron-rich phosphines such as XPhos enhance catalytic activity and selectivity, improving yields.

- Palladacycle catalysts : Show promise in facilitating multi-step one-pot Suzuki couplings involving anthracene derivatives, improving efficiency.

Challenges and Optimization

- Steric hindrance : The bulky naphthalen-1-yl and anthracene groups can reduce reactivity and solubility, requiring higher catalyst loading or longer reaction times.

- Solubility : Poor aqueous solubility necessitates the use of organic solvents or solvent mixtures.

- Purification : Due to the aromatic nature, recrystallization and chromatographic techniques are essential for isolating pure boronic acid.

Summary Table of Preparation Method Parameters

| Parameter | Typical Condition | Comments |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ + XPhos, or palladacycle complex | Choice affects yield and selectivity |

| Base | K₃PO₄, Na₂CO₃ | Mild bases preferred |

| Solvent | THF/H₂O, 1,2-Dimethoxyethane/H₂O | Mixed solvents improve solubility |

| Temperature | 70–100 °C (reflux) | Elevated temperature favors coupling |

| Time | 7–18 hours | Longer time may be required for bulky substrates |

| Yield | 45–84% (depending on step and substrate) | Moderate to good yields reported |

Research Findings and Applications

- The boronic acid group enables further Suzuki-Miyaura couplings to build complex aromatic frameworks.

- The compound’s extended π-conjugation makes it suitable for organic electronic materials and photophysical studies.

- The preparation methods are adaptable for scale-up with optimization of catalyst systems and reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced under specific conditions to modify the aromatic rings.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are used in the Suzuki-Miyaura coupling reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically yields biaryl compounds, while oxidation reactions can produce boronic esters or borates.

Applications De Recherche Scientifique

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

One of the most significant applications of this compound is in the development of OLEDs. The compound's ability to form stable charge transfer complexes makes it suitable for use as an electron transport layer or as a dopant in OLEDs. Research indicates that compounds like (10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid can enhance the efficiency and stability of OLED devices by improving charge carrier mobility and reducing recombination losses .

Organic Photovoltaics (OPVs)

In OPVs, this boronic acid derivative can be utilized to modify the electronic properties of donor or acceptor materials. Its incorporation into polymer blends has been shown to improve light absorption and charge separation, leading to enhanced power conversion efficiencies .

Medicinal Chemistry

Anticancer Agents

Boronic acids are known for their ability to inhibit proteasomes, which play a crucial role in regulating protein degradation within cells. Studies have explored the use of this compound as a potential anticancer agent by targeting specific cancer cell lines. Preliminary results suggest that compounds with similar structures may induce apoptosis in cancer cells while sparing normal cells .

Drug Delivery Systems

The compound's boronic acid functionality allows for the formation of reversible covalent bonds with diols, which can be exploited in drug delivery systems. This property facilitates the controlled release of therapeutic agents in response to specific biological triggers, enhancing the efficacy and reducing side effects of treatments .

Materials Science

Synthesis of Functional Polymers

In materials science, this compound has been utilized in the synthesis of functional polymers through Suzuki-Miyaura cross-coupling reactions. These polymers exhibit desirable properties such as conductivity and mechanical strength, making them suitable for applications in flexible electronics and coatings .

Nanocomposites

The integration of this compound into nanocomposite materials has been investigated for its potential to enhance thermal stability and mechanical properties. Research indicates that incorporating boronic acids into polymer matrices can lead to improved material performance under various environmental conditions .

Case Studies

Mécanisme D'action

The mechanism of action of (10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid involves its ability to form stable carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the target molecule. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired biaryl product.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Phenylboronic acid

- Naphthylboronic acid

- Anthracenylboronic acid

Comparison

(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid is unique due to its combination of three aromatic groups (naphthalene, phenyl, and anthracene) attached to a boronic acid moiety. This structure provides distinct electronic and steric properties, making it particularly useful in specific chemical reactions and applications. In contrast, simpler boronic acids like phenylboronic acid or naphthylboronic acid may not offer the same level of reactivity or versatility in forming complex organic molecules.

Activité Biologique

(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid, with the CAS number 853945-50-3, is a boronic acid derivative that has garnered attention for its potential biological applications. This compound is characterized by its unique structural features that may contribute to various biological activities, including anticancer, antimicrobial, and antioxidant properties.

The molecular formula of this compound is , with a molecular weight of 424.31 g/mol. It is classified as poorly soluble in water, which may influence its bioavailability and therapeutic applications. The compound contains two hydrogen bond donors and two hydrogen bond acceptors, which may play a role in its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C30H21BO2 |

| Molecular Weight | 424.31 g/mol |

| Solubility | Poorly soluble |

| H-bond Donors | 2 |

| H-bond Acceptors | 2 |

Anticancer Activity

Research into the anticancer properties of boronic acids has shown promising results. A study involving various boronic compounds demonstrated significant cytotoxic effects against prostate cancer cells (PC-3) while maintaining the viability of healthy cells (L929). For instance, at a concentration of 5 µM, certain boronic compounds reduced cancer cell viability to 33%, compared to 71% for healthy cells . This selectivity suggests that this compound could be an effective candidate for targeted cancer therapies.

Antimicrobial Activity

The antimicrobial properties of boronic acids have also been explored. In studies evaluating various microorganisms, including Staphylococcus aureus and Escherichia coli, certain boronic compounds exhibited inhibition zones ranging from 7 to 13 mm, indicating their potential effectiveness against bacterial infections . The structural characteristics of this compound may enhance its activity against resistant strains.

Antioxidant Properties

Antioxidant activity is another area where boronic acids show potential. Compounds similar to this compound have been tested using various antioxidant assays such as DPPH and ABTS. These studies revealed that phenyl boronic derivatives exhibit significant antioxidant activity comparable to standard antioxidants like α-Tocopherol . This property could be beneficial in mitigating oxidative stress-related diseases.

Case Studies

- Cytotoxicity in Prostate Cancer Cells : A study investigated the effects of different boronic compounds on PC-3 cells. The results indicated that specific compounds led to a marked decrease in cell viability without affecting healthy L929 cells significantly .

- Antimicrobial Efficacy : Research assessing the antimicrobial activity of boronic acids found that certain derivatives inhibited the growth of pathogenic bacteria effectively, suggesting a potential role in developing new antibiotics .

Q & A

Q. What are the key synthetic routes for (10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid in academic research?

The compound is primarily synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the boronic acid moiety’s reactivity with halogenated aromatic precursors. For example:

- Anthracene core functionalization : React 9-bromo-10-phenylanthracene with a naphthalene-substituted arylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) with a base (Na₂CO₃) at reflux .

- Purification : Column chromatography (silica gel, hexane/DCM gradient) followed by recrystallization (ethanol/water) to achieve >97% purity .

Q. How is the purity and structural integrity of this compound verified?

- Analytical techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., anthracene C9-B bond, naphthyl-phenyl linkage) by comparing chemical shifts to analogous anthracene-boronic acid derivatives .

- HPLC : Monitor purity using a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 425.16 g/mol) .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Hazard profile : Classified as H302 (harmful if swallowed) , H315 (skin irritation) , and H319 (eye irritation) . Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Protect from light and moisture; store under inert gas (N₂/Ar) at 2–8°C to prevent boronic acid dehydration .

Advanced Research Questions

Q. What challenges arise in the crystallographic characterization of this compound, and how are they addressed?

- Polymorphism : The naphthyl-phenyl-anthracene backbone can adopt multiple conformations, leading to polymorphic forms . Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement, focusing on torsional angles between aromatic planes .

- Disorder modeling : Address partial occupancy of the naphthalene group using SHELXD for structure solution and Olex2 for visualization .

Q. How do the electronic properties of this compound influence its performance in OLED applications?

- Optoelectronic behavior : The extended π-conjugation (anthracene-naphthalene system) enables high charge-carrier mobility (μ ≈ 10⁻³ cm²/V·s) and a narrow bandgap (~2.8 eV), suitable for blue-emitting layers .

- Device integration : Co-deposit with host materials (e.g., CBP) in vacuum-processed OLEDs. Optimize doping concentrations (5–10 wt%) to balance electroluminescence efficiency (EQE ~8%) and color purity (CIE y < 0.15) .

Q. Are there known polymorphic forms of this compound, and how do they affect reactivity?

- Structural variants : Two polymorphs are reported for analogous naphthalenyl-boronic acids, differing in hydrogen-bonding networks (O–H⋯O vs. O–H⋯π interactions). These impact solubility and Suzuki coupling efficiency .

- Reactivity implications : The β-polymorph (denser packing) shows reduced reactivity in cross-coupling due to steric hindrance .

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronic acid derivative?

- Catalyst selection : Use Pd(OAc)₂ with SPhos ligand for sterically hindered aryl bromides .

- Solvent/base optimization : Employ THF/H₂O with K₃PO₄ to enhance boronate stability .

- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 h) while maintaining >90% yield .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported spectral data for this compound?

- Comparative analysis : Cross-reference NMR data from independent sources (e.g., Thermo Scientific vs. LEAPChem) to identify batch-specific impurities (e.g., anhydride byproducts) .

- Computational validation : Simulate ¹H NMR spectra (Gaussian DFT) to distinguish between isomeric byproducts (e.g., 1-naphthyl vs. 2-naphthyl substitution) .

Q. What potential biological applications exist, given boronic acid’s enzyme inhibition properties?

- Protease inhibition : The boronic acid group can form reversible covalent bonds with serine proteases (e.g., trypsin). Test inhibition kinetics (IC₅₀) via fluorogenic substrate assays .

- Targeted drug delivery : Conjugate with anthracycline derivatives for pH-responsive release in tumor microenvironments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.